molecular formula C22H16N2O2S B2808012 4-benzoyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide CAS No. 312755-77-4

4-benzoyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2808012
CAS No.: 312755-77-4
M. Wt: 372.44
InChI Key: SLQMXMNGSJECPN-UHFFFAOYSA-N
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Description

4-benzoyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide is a synthetic benzothiazole derivative designed for advanced pharmaceutical and medicinal chemistry research. The benzothiazole core is a privileged scaffold in drug discovery, known for its diverse pharmacological profiles and presence in several investigational and approved therapeutics . This compound integrates a benzamide moiety, a structure featured in molecules studied as cell differentiation inducers and antineoplastic agents . The specific substitution pattern on the benzothiazole nitrogen is engineered to explore structure-activity relationships, potentially modulating the compound's interaction with key biological targets. Researchers can leverage this chemical probe to investigate novel pathways in oncology and neurology. Benzothiazole-based compounds have demonstrated significant potential as antitumor agents, with mechanisms that may include enzyme inhibition and interaction with various cellular targets . Furthermore, analogous structures have shown promise in neurodegenerative disease research, such as imaging amyloid-β plaques, highlighting the versatility of the benzothiazole pharmacophore . This makes this compound a valuable tool for developing new therapeutic strategies and understanding disease mechanisms.

Properties

IUPAC Name

4-benzoyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O2S/c1-14-6-5-9-18-19(14)23-22(27-18)24-21(26)17-12-10-16(11-13-17)20(25)15-7-3-2-4-8-15/h2-13H,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLQMXMNGSJECPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide typically involves the condensation of 2-aminobenzenethiol with benzoyl chloride, followed by cyclization and subsequent functionalization. One common method involves the reaction of 2-aminobenzenethiol with benzoyl chloride in the presence of a base such as pyridine to form the intermediate benzothiazole. This intermediate is then reacted with 4-methylbenzoyl chloride under similar conditions to yield the final product .

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-benzoyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, alkyl halides, dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

4-benzoyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-benzoyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it has been shown to inhibit the activity of certain kinases and proteases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and interfere with essential metabolic pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Molecular Weight (g/mol) Notable Features Reference
4-Benzoyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide 4-methyl (benzothiazole), benzoyl (benzamide) 358.4 High lipophilicity (XLogP3: 4.9); potential anti-infective activity
4-Butoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide 4-butoxy (benzamide) 342.4 Enhanced solubility due to butoxy group; bioactivity scores evaluated
4-Bromo-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide 4-bromo (benzamide) 347.2 Bromine substitution may improve binding affinity in halogen-rich environments
MMV001239 (4-cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide) 5-methoxy (benzothiazole), pyridylmethyl 379.4 Non-cytotoxic; hypothesized CYP51 inhibition
2-Amino-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzamide Triazole-thiol, methyl-thiazole 358.4 Anti-infective similarity score: 0.685 vs. nitazoxanide

Key Observations :

  • Lipophilicity : The benzoyl group in the target compound contributes to higher lipophilicity compared to the butoxy () or bromo () analogues, which may influence membrane permeability.
  • Substituent Flexibility : The 4-methyl group on the benzothiazole ring is conserved in multiple analogues, suggesting its role in maintaining structural stability .
  • Bioactivity : MMV001239 lacks cytotoxicity despite structural similarities, highlighting the importance of the pyridylmethyl group in reducing off-target effects .

Key Findings :

  • Enzyme Inhibition: Benzamide derivatives with long acyl chains (e.g., hexanoylamino) show potent PCAF HAT inhibition, suggesting the target compound’s benzoyl group may similarly enhance enzyme interactions .
  • Selectivity : MMV001239’s lack of cytotoxicity underscores the role of auxiliary substituents (e.g., pyridylmethyl) in fine-tuning selectivity .
Physicochemical and Crystallographic Properties

Table 3: Crystallographic and Stability Data

Compound Crystal System Parameters (Å) Volume (ų) Stability Features Reference
N-(1,3-Benzothiazol-2-yl)benzamide a = 5.9479, b = 16.8568, c = 11.9366 1169.13 Pale-yellow crystals; stable in ethyl acetate/methanol
N-(1,3-Benzothiazol-2-yl)-2-fluorobenzamide a = 5.2216, b = 20.2593, c = 11.3023 1195.61 Yellow crystals; fluorine enhances polarity
This compound Not reported Likely forms stable crystals due to planar benzothiazole core

Insights :

  • Crystal Stability: Fluorine substitution in 2-BTFBA increases polarity and alters lattice parameters compared to non-fluorinated analogues, suggesting that substituents like benzoyl may similarly influence packing .
  • Synthetic Feasibility : Analogues with methyl or bromo substituents are synthesized via condensation reactions (e.g., hydrazide-aldehyde coupling), indicating scalable routes for the target compound .

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-benzoyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide?

The synthesis typically involves coupling 4-methyl-1,3-benzothiazol-2-amine with 4-benzoylbenzoyl chloride under reflux conditions in anhydrous dichloromethane or tetrahydrofuran (THF). A base such as triethylamine is used to neutralize HCl generated during the reaction. Post-synthesis purification often employs column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol . Key validation steps include monitoring reaction progress via thin-layer chromatography (TLC) and confirming purity through melting point analysis and HPLC.

Basic: How is the structural integrity of this compound validated in research settings?

Structural characterization relies on spectroscopic techniques:

  • 1H/13C-NMR : Assigns proton and carbon environments (e.g., benzoyl carbonyl at ~167 ppm in 13C-NMR; methyl group on benzothiazole at ~2.5 ppm in 1H-NMR) .
  • Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+ calculated for C22H17N2O2S: 381.1008; observed: 381.1012) .
  • X-ray Crystallography : Resolves bond angles and dihedral angles, particularly for polymorphic studies (e.g., orthorhombic crystal system with space group P212121) .

Basic: What experimental protocols are used to evaluate its enzyme inhibition potential?

Enzyme inhibition assays often employ:

  • Fluorescence-based assays : Measure quenching of tryptophan residues in target enzymes (e.g., kinases) upon ligand binding .
  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (kon/koff) and dissociation constants (KD) .
  • IC50 determination : Dose-response curves using purified enzymes (e.g., 0.1–100 µM compound concentration range) .

Advanced: How do structural modifications influence its structure-activity relationships (SAR) in anticancer studies?

  • Benzothiazole substituents : Introducing electron-withdrawing groups (e.g., -Br, -CN) at the 4-position enhances kinase inhibition by increasing electrophilicity at the binding site .
  • Benzoyl group substitution : Methoxy or chloro groups at the para position improve solubility but may reduce membrane permeability due to increased polarity .
  • Methyl group on benzothiazole : Critical for hydrophobic interactions with enzyme pockets; removal reduces potency by ~50% in in vitro assays .

Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?

Conflicting data often arise from:

  • Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme isoforms (e.g., EGFR-TK vs. HER2-TK) .
  • Solvent effects : DMSO concentration >1% may artificially enhance solubility, skewing IC50 values .
  • Statistical rigor : Replicate experiments (n ≥ 3) and use standardized positive controls (e.g., staurosporine for kinase assays) to improve reproducibility .

Advanced: What computational strategies are effective for predicting its binding modes with biological targets?

  • Molecular docking (AutoDock Vina) : Models interactions with ATP-binding pockets (e.g., hydrogen bonding with hinge regions of kinases) .
  • Molecular Dynamics (MD) simulations (GROMACS) : Assesses stability of ligand-protein complexes over 100 ns trajectories; RMSD <2 Å indicates stable binding .
  • Free Energy Perturbation (FEP) : Predicts ΔΔG values for substituent modifications to prioritize synthetic targets .

Advanced: What strategies mitigate oxidative degradation during long-term stability studies?

  • Antioxidant additives : Use 0.1% w/v ascorbic acid in storage buffers to prevent benzothiazole ring oxidation .
  • Lyophilization : Stable for >12 months at -20°C when lyophilized with trehalose (5% w/v) as a cryoprotectant .
  • HPLC-MS monitoring : Track degradation products (e.g., sulfoxide derivatives) under accelerated conditions (40°C/75% RH for 4 weeks) .

Advanced: How is in vitro toxicity assessed to prioritize lead compounds?

  • MTT/PrestoBlue assays : Evaluate cytotoxicity in non-cancerous cell lines (e.g., HEK293) over 48–72 hours .
  • hERG inhibition screening : Patch-clamp electrophysiology to assess cardiac liability (IC50 >10 µM desirable) .
  • Metabolic stability : Microsomal incubation (human liver microsomes) with LC-MS quantification of parent compound depletion (t1/2 >30 min preferred) .

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